molecular formula C9H5BrO2 B13560621 4-Bromo-2,3-dihydro-1h-indene-1,3-dione

4-Bromo-2,3-dihydro-1h-indene-1,3-dione

Cat. No.: B13560621
M. Wt: 225.04 g/mol
InChI Key: SQBHQKFWZYZVAT-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dihydro-1h-indene-1,3-dione is an organic compound with the molecular formula C9H7BrO2 It is a derivative of indane, featuring a bromine atom at the 4-position and two carbonyl groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-dihydro-1h-indene-1,3-dione typically involves the bromination of 2,3-dihydro-1H-indene-1,3-dione. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,3-dihydro-1h-indene-1,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be further oxidized to form more complex structures.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: 2,3-dihydro-1H-indene-1,3-diol.

    Oxidation: More oxidized indene derivatives.

Scientific Research Applications

4-Bromo-2,3-dihydro-1h-indene-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for developing pharmaceutical compounds.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-dihydro-1h-indene-1,3-dione depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific derivative or application.

Comparison with Similar Compounds

    Indane-1,3-dione: Lacks the bromine atom but shares the indane backbone and carbonyl groups.

    4-Chloro-2,3-dihydro-1h-indene-1,3-dione: Similar structure with a chlorine atom instead of bromine.

    2,3-Dihydro-1H-indene-1,3-dione: The parent compound without any halogen substitution.

Uniqueness: 4-Bromo-2,3-dihydro-1h-indene-1,3-dione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and potential applications. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for synthesizing a wide range of derivatives.

Biological Activity

4-Bromo-2,3-dihydro-1H-indene-1,3-dione (C9H7BrO2) is an organic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, chemical properties, and biological activity of this compound, drawing from diverse research studies and findings.

This compound is synthesized primarily through the bromination of indane-1,3-dione. The typical method involves reacting indane-1,3-dione with bromine in a solvent like acetic acid or chloroform at room temperature to achieve complete bromination. The compound exhibits a molecular weight of 225 g/mol and a CAS number of 15255-31-9.

Key Properties:

PropertyValue
Molecular FormulaC9H7BrO2
Molecular Weight225 g/mol
CAS Number15255-31-9
Purity≥95%

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on biological molecules. The presence of the bromine atom and carbonyl groups enhances its reactivity, allowing it to interact with various enzymes and proteins involved in cellular processes.

Antimicrobial Activity

Research indicates that derivatives of indane compounds exhibit significant antimicrobial properties. In particular, studies have shown that this compound demonstrates efficacy against various bacterial strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus with promising results .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been observed to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to induce oxidative stress in cancer cells has been highlighted as a key factor in its anticancer activity .

Cardioprotective Effects

In a cardiotoxicity model involving doxorubicin (DOX), derivatives related to this compound showed protective effects on cardiomyocytes. Compounds tested demonstrated improved cell viability and reduced oxidative stress when co-treated with DOX . This suggests potential applications in protecting cardiac cells from chemotherapy-induced damage.

Case Studies

  • Antimicrobial Evaluation : A study evaluating various derivatives found that modifications on the indene structure significantly affected antimicrobial activity. The presence of halogens like bromine was correlated with enhanced efficacy against specific pathogens .
  • Anticancer Screening : An investigation into the cytotoxic effects of 4-bromo derivatives on human cancer cell lines revealed that these compounds could reduce cell viability significantly at lower concentrations compared to their non-brominated counterparts .

Properties

Molecular Formula

C9H5BrO2

Molecular Weight

225.04 g/mol

IUPAC Name

4-bromoindene-1,3-dione

InChI

InChI=1S/C9H5BrO2/c10-6-3-1-2-5-7(11)4-8(12)9(5)6/h1-3H,4H2

InChI Key

SQBHQKFWZYZVAT-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(C1=O)C(=CC=C2)Br

Origin of Product

United States

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